(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt
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Overview
Description
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including antibiotics like cefuroxime . This compound is known for its unique structure, which includes a furan ring and a methoxyimino group, contributing to its reactivity and utility in chemical synthesis.
Preparation Methods
The preparation of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves several synthetic routes. One common method includes the reaction of a compound with the structure of formula (I) with methoxamine reactant salt, followed by basic hydrolysis and subsequent addition of ammonia to form the ammonium salt . This method is advantageous as it allows the preparation of the compound in a single reaction system without the need for intermediate separation, resulting in high yield and purity.
Chemical Reactions Analysis
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The methoxyimino group can participate in substitution reactions, often facilitated by acid or base catalysts.
Hydrolysis: The compound can be hydrolyzed to yield different products depending on the reaction conditions
Scientific Research Applications
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves its interaction with specific molecular targets. In the case of its use in antibiotic synthesis, the compound’s derivatives inhibit bacterial cell wall synthesis, leading to the death of the bacterial cells . The methoxyimino group plays a crucial role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt can be compared with other quaternary ammonium salts and similar compounds:
Quaternary Ammonium Salts: These compounds, like benzalkonium chloride, are known for their antimicrobial properties.
Tertiary Amines: Compounds like trimethylamine have different reactivity and applications compared to quaternary ammonium salts.
Other Methoxyimino Compounds: Compounds with similar structures but different substituents may exhibit varying degrees of reactivity and biological activity.
Properties
CAS No. |
97148-40-8 |
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Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6+; |
InChI Key |
ZWNSXPIVYODLLM-WVLIHFOGSA-N |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)O.N |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O.N |
Synonyms |
αE-(Methoxyimino)-2-furanacetic Acid Ammonium Salt; (E)-2-(2-Furyl)-2-(methoxyimino)acetic Acid Ammonium Salt; |
Origin of Product |
United States |
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